molecular formula C10H5BrF3N B2939849 4-Bromo-8-(trifluoromethyl)isoquinoline CAS No. 1780593-58-9

4-Bromo-8-(trifluoromethyl)isoquinoline

Cat. No.: B2939849
CAS No.: 1780593-58-9
M. Wt: 276.056
InChI Key: CWMSASSMSQZJJF-UHFFFAOYSA-N
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Description

4-Bromo-8-(trifluoromethyl)isoquinoline: is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-(trifluoromethyl)isoquinoline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of fluorinated isoquinolines, including this compound, often involves the direct introduction of fluorine or trifluoromethyl groups onto the isoquinoline ring. This can be achieved through cyclization of a precursor bearing a pre-fluorinated benzene ring or simultaneous installation of an isoquinoline framework and a fluorine substituent .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-8-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include nucleophiles that can replace the bromine atom.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: Utilizes boron reagents and palladium catalysts.

    Nucleophilic Substitution: Involves nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines .

Scientific Research Applications

4-Bromo-8-(trifluoromethyl)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-8-(trifluoromethyl)isoquinoline involves its interaction with molecular targets and pathwaysThe specific pathways and targets depend on the context of its application, such as enzyme inhibition or antimicrobial activity .

Comparison with Similar Compounds

  • 4-Bromo-2,8-bis(trifluoromethyl)quinoline
  • 4-Fluoroisoquinoline
  • 8-Trifluoromethylisoquinoline

Comparison: 4-Bromo-8-(trifluoromethyl)isoquinoline is unique due to the presence of both bromine and trifluoromethyl groups on the isoquinoline ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in specific research and industrial contexts .

Properties

IUPAC Name

4-bromo-8-(trifluoromethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-9-5-15-4-7-6(9)2-1-3-8(7)10(12,13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMSASSMSQZJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780593-58-9
Record name 4-bromo-8-(trifluoromethyl)isoquinoline
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